[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde
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Description
[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time . Another approach involves the use of substituted aromatic aldehydes and 2-hydrazinopyridine in a one-pot synthesis at room temperature .
Industrial Production Methods: While specific industrial production methods for
Biological Activity
[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde is a heterocyclic compound characterized by a fused triazole and pyrazine structure with a carbaldehyde functional group. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. Recent studies have highlighted its promising role as an anticancer agent and an antibacterial compound.
Synthesis Methods
Various synthetic routes have been developed to produce this compound. These methods often involve the use of precursors like carbonyl azides and diamino compounds, yielding derivatives with potentially enhanced biological activities.
Anticancer Properties
Recent research has identified this compound derivatives as potential inhibitors of c-Met kinase, a target in cancer therapy. For instance:
- Compound 22i demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
- Compound 17l showed promising antiproliferative activities with IC₅₀ values of 0.98 μM (A549), 1.05 μM (MCF-7), and 1.28 μM (HeLa) alongside potent kinase inhibition (c-Met IC₅₀ = 26 nM) .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- In vitro studies indicated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, one derivative exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Structure Type | Notable Activities |
---|---|---|
This compound | Triazole-Pyrazine derivative | Anticancer (c-Met inhibition), Antibacterial |
Pyrazinamide | Pyrazine derivative | Antitubercular activity |
1H-Pyrazole | Pyrazole derivative | Antimicrobial properties |
5-Amino-[1,2,4]triazole | Amino-substituted triazole | Anticancer properties |
The mechanisms underlying the biological activities of this compound are still under investigation. Initial studies suggest that its anticancer effects may be mediated through the inhibition of c-Met signaling pathways and induction of apoptosis in cancer cells. The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have been published that further elucidate the biological potential of this compound:
- Study on c-Met Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on c-Met kinase. The most effective compounds displayed nanomolar IC₅₀ values and significant antiproliferative effects across multiple cancer cell lines .
- Antibacterial Efficacy : A recent study assessed various derivatives for their antibacterial properties using microbroth dilution methods. Results indicated that modifications in the substituents significantly influenced the antibacterial potency against selected strains .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNDZPCHIGZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C=O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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